6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c19-12-14-6-7-17(20-13-14)22-8-3-9-23(11-10-22)18-15-4-1-2-5-16(15)26(24,25)21-18/h1-2,4-7,13H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJASFIJCYNCXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diamines with Dicarbonyl Compounds
A widely adopted strategy employs 1,4-diamines (e.g., 1,4-diaminobutane) reacting with diketones or ketoesters under acidic or neutral conditions. For instance, the reaction of 1,4-diaminobutane with ethyl acetoacetate in refluxing ethanol yields a substituted 1,4-diazepane intermediate. Modifications to this approach include the use of microwave-assisted synthesis to reduce reaction times and improve yields.
Reductive Amination Pathways
Reductive amination offers an alternative route, particularly for introducing substituents at the 4-position of the diazepane ring. For example, treatment of a secondary amine with glutaraldehyde followed by sodium cyanoborohydride generates the seven-membered ring system in moderate yields (45–60%). This method is advantageous for installing the 1,2-benzothiazol-3-yl group at a later stage.
The 1,1-dioxo-1,2-benzothiazol-3-yl group is critical for the compound’s biological activity and requires careful introduction.
Sulfonation and Oxidation of Benzothiazole Derivatives
Initial synthesis involves the preparation of 1,2-benzothiazol-3-amine, followed by sulfonation using chlorosulfonic acid. Subsequent oxidation with hydrogen peroxide in acetic acid converts the sulfonyl chloride to the sulfone derivative. This intermediate is then coupled to the diazepane core via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Representative Reaction:
Coupling to the Diazepane Ring
The sulfone-containing benzothiazole is attached to the diazepane via Buchwald-Hartwig amination or Ullmann coupling. For example, palladium(II) acetate with Xantphos as a ligand facilitates C–N bond formation between the diazepane’s secondary amine and the benzothiazole sulfone’s C3 position. Yields for this step range from 35% to 50%, depending on the steric hindrance of the substrates.
Preparation of the Pyridine-3-carbonitrile Fragment
The pyridine-3-carbonitrile moiety is synthesized through cyanation of halogenated pyridines or directed C–H activation.
Cyanation of 3-Halopyridines
A straightforward approach involves treating 3-bromopyridine with copper(I) cyanide in dimethylformamide (DMF) at 120°C. This Ullmann-type reaction affords pyridine-3-carbonitrile in 65–70% yield. Alternative methods employ palladium catalysts (e.g., Pd(PPh3)4) with zinc cyanide under microwave irradiation, achieving comparable efficiencies.
Directed C–H Cyanation
Recent advances utilize directing groups (e.g., 8-aminoquinoline) to enable regioselective cyanation at the pyridine’s 3-position. For instance, 3-cyano pyridine derivatives are obtained via rhodium-catalyzed C–H activation using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanide source. This method avoids pre-functionalization but requires stringent anhydrous conditions.
Final Coupling of Diazepane and Pyridine Components
The convergence of the diazepane-benzothiazole sulfone and pyridine-3-carbonitrile fragments is achieved through nucleophilic aromatic substitution or transition-metal-mediated coupling.
Nucleophilic Aromatic Substitution (SNAr)
Activation of the pyridine ring with electron-withdrawing groups (e.g., nitro or cyano) facilitates displacement of a leaving group (e.g., chloride) by the diazepane’s secondary amine. For example, reacting 6-chloropyridine-3-carbonitrile with the diazepane-benzothiazole sulfone in the presence of cesium carbonate in DMF at 80°C yields the target compound in 40–45% yield.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers superior regioselectivity for less-activated pyridines. Using Pd2(dba)3, Xantphos, and potassium tert-butoxide in toluene, the diazepane-benzothiazole sulfone undergoes coupling with 3-bromopyridine-5-carbonitrile to furnish the final product in 55–60% yield.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates unreacted starting materials.
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Recrystallization : The target compound is recrystallized from ethanol/water (4:1) to achieve >98% purity.
Analytical Characterization
Critical spectroscopic data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzymes or receptors, while the diazepane ring could modulate the compound’s binding affinity and selectivity. The pyridine ring may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analogs include:
Key Structural Insights:
- Positional Isomerism : The target compound’s pyridine-3-carbonitrile group distinguishes it from BK70875 (pyridine-2-carbonitrile), which may influence electronic distribution and binding interactions .
- Heterocyclic Flexibility : The 1,4-diazepane ring introduces conformational flexibility compared to rigid six-membered rings in analogs like bis-pyridine derivatives .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Bis-thioxo-pyridine-carbonitriles (e.g., 6a–c) demonstrated moderate antimicrobial effects, suggesting that the carbonitrile-thioamide combination is bioactive . The target compound’s benzothiazole moiety, common in antimicrobial agents, may confer similar properties.
- Solubility and Stability : The sulfonamide group in the target compound may enhance water solubility compared to brominated analogs (e.g., 4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile) . The diazepane ring’s flexibility could improve metabolic stability over rigid scaffolds.
Commercial and Research Relevance
- Pricing: The target compound’s analog (BK70875) is priced at $523–$812 per 1–25 mg, reflecting its niche research use . This is significantly costlier than simpler carbonitriles like 2-cyanopyridine ($8–$11 per gram) .
- Therapeutic Potential: While the target compound’s exact applications are undefined, its structural features align with kinase inhibitors and antimicrobial agents, warranting further investigation .
Biological Activity
The compound 6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular structure of 6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can be represented as follows:
- Molecular Formula: C15H21N3O4S
- Molecular Weight: 345.42 g/mol
This compound features a pyridine ring substituted with a carbonitrile group and a benzothiazole moiety, which is known for its diverse biological activities. The presence of the diazepane ring enhances its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds similar to 6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole demonstrate activity against various bacterial strains and Mycobacterium tuberculosis .
Anticancer Potential
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The IC50 values for several derivatives were reported in the range of 10 to 30 µM against various cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Tuberculosis Treatment : A derivative with structural similarities showed an IC90 value of 40.32 µM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .
- Anticancer Activity : In a study involving human pancreatic cancer cells, compounds related to this structure demonstrated cytostatic activity with MIC values ranging from 31.25 to 62.5 µg/mL .
The biological activity of 6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : It potentially affects signaling pathways related to apoptosis and cell proliferation.
Summary of Biological Activities
Q & A
Q. Table 1: Representative Synthetic Yields and Conditions
| Step | Reaction Type | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cyclization | AcOH | 110 | 51 | |
| 2 | Azide Addition | CH₂Cl₂ | 0–50 | 76–88 |
How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions. For example, pyridine protons appear as singlets near δ 7.5–8.0 ppm, while benzothiazole protons show downfield shifts due to electron-withdrawing effects .
- IR Spectroscopy : CN stretches (~2230 cm⁻¹) and sulfone S=O stretches (~1300 cm⁻¹) are diagnostic .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy < 2 ppm) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Shifts | Functional Group Confirmation | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.58 (s, 1H) | Pyridine proton | |
| IR | 2232 cm⁻¹ | Nitrile group |
What preliminary biological screening approaches are used for this compound?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria via broth microdilution. MIC values < 10 µg/mL suggest potency .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
Methodological Answer:
- Intermediate Trapping : Use low-temperature NMR to isolate and characterize reactive intermediates like enamines or azide adducts .
- Computational Studies : DFT calculations (e.g., Gaussian) model transition states and activation energies for cyclization steps .
What computational strategies are used to predict binding modes or biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or BIOVIA/Discovery Studio predict interactions with enzymes (e.g., bacterial topoisomerases). Pyridine and benzothiazole groups often engage in π-π stacking or hydrogen bonding .
- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories .
How should contradictory spectral or biological data be resolved?
Methodological Answer:
- Cross-Validation : Confirm NMR assignments via 2D experiments (COSY, HSQC) .
- Batch Reproducibility : Replicate syntheses under controlled conditions to rule out impurities .
- Biological Replicates : Use ≥3 independent assays with statistical analysis (e.g., ANOVA) .
How can structure-activity relationships (SAR) be explored for this scaffold?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
